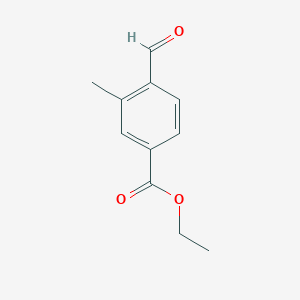![molecular formula C36H46N14O14S B15125331 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC089 is a cleavable linker used in conjugates of tubulysins and folates. It is a compound with the molecular formula C₃₆H₄₆N₁₄O₁₄S and a molecular weight of 930.90 g/mol . This compound is primarily used in the field of antibody-drug conjugates (ADCs), where it plays a crucial role in linking the drug to the antibody, allowing for targeted delivery of therapeutic agents .
Métodos De Preparación
The synthesis of EC089 involves multiple steps, including the formation of the cleavable linker and its subsequent conjugation with tubulysins and folates. The detailed synthetic routes and reaction conditions are outlined in patent WO2011069116A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
EC089 undergoes various chemical reactions, including:
Cleavage Reactions: As a cleavable linker, EC089 is designed to undergo cleavage under specific conditions, releasing the conjugated drug at the target site.
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Oxidation and Reduction Reactions: EC089 can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes that facilitate the cleavage of the linker . The major products formed from these reactions are the free drug and the cleaved linker .
Aplicaciones Científicas De Investigación
EC089 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of EC089 involves its role as a cleavable linker in ADCs. The compound links the drug to the antibody, allowing for targeted delivery to specific cells. Upon reaching the target site, the linker undergoes cleavage, releasing the drug to exert its therapeutic effects . The molecular targets and pathways involved include the specific binding of the antibody to the target cell and the subsequent internalization and cleavage of the linker .
Comparación Con Compuestos Similares
EC089 is unique compared to other similar compounds due to its specific cleavable properties and its use in conjugates of tubulysins and folates . Similar compounds include:
Non-cleavable Linkers: These linkers do not undergo cleavage and remain intact throughout the drug delivery process.
Acid Cleavable Linkers: These linkers undergo cleavage under acidic conditions.
Disulfide Cleavable Linkers: These linkers undergo cleavage in the presence of reducing agents.
EC089 stands out due to its specific design for targeted drug delivery and its ability to release the drug at the target site, enhancing the efficacy and reducing the side effects of the therapeutic agent .
Propiedades
Fórmula molecular |
C36H46N14O14S |
|---|---|
Peso molecular |
930.9 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60) |
Clave InChI |
HEPJURCEHYKKAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


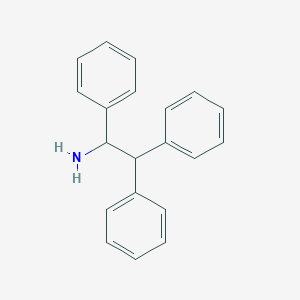
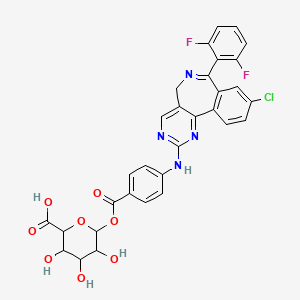
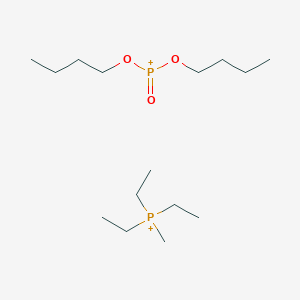
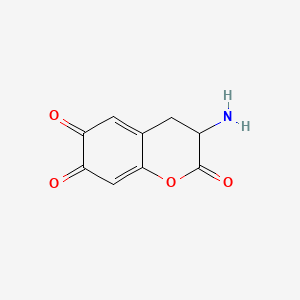
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

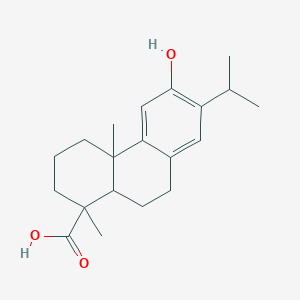
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
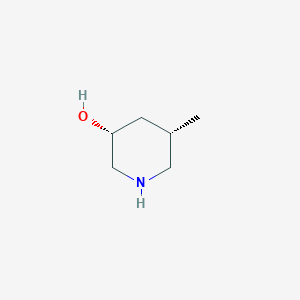
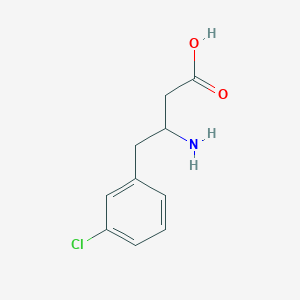
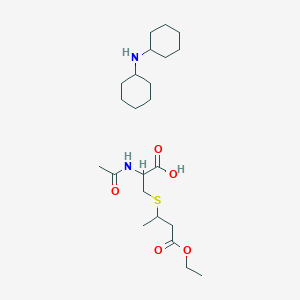
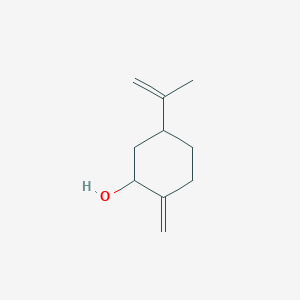
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
